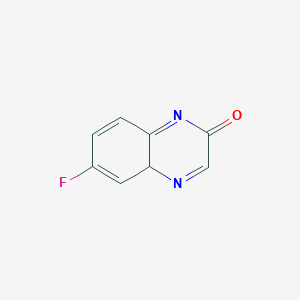

6-fluoro-4aH-quinoxalin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

6-fluoro-4aH-quinoxalin-2-one |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H |

InChI Key |

HXGGZVFYPOILLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C=NC2C=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 4ah Quinoxalin 2 One and Its Structural Analogs

Classical and Modern Synthetic Routes to Quinoxalinones

The synthesis of the quinoxalinone scaffold is a well-established field in heterocyclic chemistry, with numerous methods developed over the years. These approaches can be broadly categorized into condensation reactions, cyclization strategies, and oxidative protocols.

Condensation Reactions of 1,2-Diamines with α-Dicarbonyl Compounds

The most traditional and widely utilized method for constructing the quinoxaline (B1680401) ring system is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgsemanticscholar.org This reaction is versatile and has been optimized using a variety of catalysts to improve yields and reaction conditions. sapub.orgsemanticscholar.org The reaction typically proceeds in solvents like ethanol (B145695) or acetic acid. sapub.org

Efficient, greener protocols have been developed using catalysts such as ammonium (B1175870) heptamolybdate tetrahydrate sid.ir, oxalic acid semanticscholar.org, phosphate-based mineral fertilizers dergipark.org.tr, and phenol (B47542). sapub.org For instance, the condensation of benzene-1,2-diamine with benzil (B1666583) using phenol as a catalyst at room temperature provides excellent yields. sapub.org Similarly, reactions of α-keto acids with benzene-1,2-diamines can be performed under catalyst-free conditions in water. organic-chemistry.org A notable variation for synthesizing quinoxalin-2-ones specifically involves the condensation of 1,2-diaminobenzene derivatives with alloxane, which yields the desired product under neutral conditions. mdpi.com Another classical approach involves the reaction of o-phenylenediamine (B120857) with chloroacetic acid. portico.org

Table 1: Catalysts for Condensation of 1,2-Diamines with α-Diketones

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenol | Benzene-1,2-diamine, Benzil | EtOH/H₂O, Room Temp | High | sapub.org |

| Oxalic Acid | Benzene-1,2-diamine, Benzil | EtOH/H₂O, Room Temp | Excellent | semanticscholar.org |

| (NH₄)₆Mo₇O₂₄·4H₂O | Aryl-1,2-diamines, 1,2-Diketones | EtOH/H₂O, Room Temp | Good to Excellent | sid.ir |

| DAP (Diammonium Phosphate) | 1,2-Diamines, 1,2-Dicarbonyls | EtOH, Room Temp | 99% | dergipark.org.tr |

This table is interactive and represents a selection of findings. For a comprehensive list of catalysts and conditions, please refer to the cited literature.

Cyclization Approaches for 2-Quinoxalinone Ring Formation

Beyond direct condensation, various cyclization strategies have been devised to form the 2-quinoxalinone ring. A highly efficient modern route involves the intramolecular palladium-catalyzed N-arylation of bromoanilides, often accelerated by microwave irradiation, to produce a diverse range of quinoxalinones in high yields. acs.org

Other methods start from more linear precursors. A tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite (B80452) offers a sequence involving nitrosation, tautomerization, and cyclization to yield the quinoxalinone product. organic-chemistry.org A multi-step but regioselective approach begins with substituted phenylamines and chloroacetyl chloride, followed by a sequence of acylation, nitration, reduction, and finally, intramolecular alkylation and oxidation to form the heterocyclic ring. portico.org

The Ugi multicomponent reaction has also been adapted for this purpose. A post-Ugi deprotection-cyclization (UDC) strategy allows for the efficient formation of the quinoxalinone heterocycle from complex Ugi adducts. nih.gov Furthermore, metal-free photocyclization of precursors like 2-fluoro-N-(2-nitrophenyl)acetamide can be induced by UV light to achieve the dihydroquinoxalinone structure through intramolecular C–N bond formation.

Oxidative Amidation-Heterocycloannulation Protocols

A specific and effective metal-catalyst-free method for synthesizing substituted quinoxalin-2-ones is through an oxidative amidation–heterocycloannulation protocol. sorbonne-universite.frresearchgate.net This reaction involves treating a 2,2-dibromo-1-arylethanone with an aryl-1,2-diamine. sorbonne-universite.frresearchgate.netthieme-connect.de The reaction proceeds in a solvent like DMSO at elevated temperatures. researchgate.net The proposed mechanism suggests the formation of either an imine or an amide intermediate, with the subsequent pathway and regioselectivity being influenced by the electronic nature of the substituents on the starting materials. thieme-connect.de

Specific Strategies for Fluoro-Substituted Quinoxalinone Synthesis

The introduction of fluorine into the quinoxalinone scaffold can significantly alter its physicochemical and biological properties. beilstein-journals.org Syntheses are designed either to build the ring from a fluorinated precursor or to introduce fluorine onto a pre-formed quinoxalinone core.

Regioselective Fluorination Techniques

Achieving regioselectivity in the synthesis of fluoro-substituted quinoxalinones like 6-fluoro-4aH-quinoxalin-2-one is critical. The most common strategy is to start with a correspondingly substituted precursor, such as 4-fluoro-1,2-benzenediamine. The Hinsberg method, for example, can be adapted by reacting this fluorinated diamine with glyoxylic acid under acidic conditions to form the 7-fluoroquinoxalin-2(1H)-one core (note: numbering can vary, but the principle applies to forming specific isomers).

Regioselectivity can be controlled through several factors:

Substrate Design : Utilizing aniline (B41778) derivatives with specific substitution patterns, such as a fluorine atom at a predetermined position, directs the cyclization. portico.org The presence of directing groups, like a nitro group, can also steer fluorination to a specific position.

Catalytic Systems : Metal-mediated catalysis, using Pd(0) or Cu(I), can activate specific C-H bonds for late-stage fluorination, enhancing regioselectivity.

Reaction Conditions : The choice of solvent and temperature can influence the outcome. Polar aprotic solvents like DMF and DMSO may favor electrophilic fluorination, while lower temperatures can provide kinetic control, favoring one isomer over others.

Fluorinating Agents : Reagents like Selectfluor® can be used for direct C-H fluorination, and reaction conditions can be tuned to favor halogenation at specific positions, such as C7. researchgate.net

Incorporation of Fluorine via Trifluoromethylation and Difluoromethylation

The introduction of trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups is a key strategy in medicinal chemistry. beilstein-journals.org While not leading directly to this compound, these methods are central to the synthesis of other fluoro-substituted analogs. These functionalizations typically occur at the C3 position of the quinoxalin-2(1H)-one ring.

Trifluoromethylation of quinoxalin-2(1H)-ones has been achieved through various methods, often involving radical intermediates. rsc.orgsci-hub.se Photocatalysis using graphitic carbon nitride (g-C₃N₄) or a V₂O₅/g-C₃N₄ heterojunction has proven effective for the C3–H trifluoromethylation using CF₃SO₂Cl as the trifluoromethyl source. rsc.orgacs.org Graphene oxide can also catalyze the reaction between quinoxalinones, alkynes, and Langlois' reagent (NaSO₂CF₃) to yield 3-trifluoroalkylated products. rsc.orgnih.gov

Difluoromethylation introduces the CF₂H group, which can significantly improve metabolic stability. beilstein-journals.org Copper-catalyzed direct difluoroacetylation of quinoxalinones at the C3-position can be achieved using ethyl bromodifluoroacetate. beilstein-journals.org Photocatalytic, metal-free methods have also been developed, using reagents such as [bis(difluoroacetoxy)iodo]benzene or difluorosulfones under visible light irradiation to achieve direct C-H difluoromethylation. researchgate.netpeeref.comsci-hub.se

Table 2: Selected Methods for Trifluoromethylation and Difluoromethylation of Quinoxalin-2(1H)-ones

| Functional Group | Reagent(s) | Catalyst/Conditions | Position | Yield | Reference |

|---|---|---|---|---|---|

| -CF₃ | CF₃SO₂Cl | V₂O₅/g-C₃N₄, Visible Light | C3 | Moderate to High | acs.org |

| -CF₃ | Langlois' Reagent, Alkynes | Graphene Oxide | C3 | Moderate to Good | rsc.orgnih.gov |

| -CF₃ | CF₃SO₂Cl | g-C₃N₄, Blue LEDs | C3 | Good to Excellent | rsc.org |

| -CF₂H | Ethyl bromodifluoroacetate | Copper | C3 | - | beilstein-journals.org |

| -CF₂H | NaSO₂CF₂H | Diacetyl, Visible Light | C3 | Good | sci-hub.se |

This table is interactive and showcases representative research findings. Please consult the cited literature for detailed substrate scopes and reaction conditions.

Green Chemistry Approaches in Quinoxalinone Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinoxalinones to minimize environmental impact and improve efficiency. These approaches include catalyst-free methods, microwave-assisted synthesis, and the use of environmentally benign solvents.

The development of catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of dihydroquinoxalinones, a notable catalyst-free approach involves the reaction of enantiopure α-amino acids with N-Boc-2-iodoanilines via a mild Ullmann-type amination, followed by cyclization. uit.no This method proceeds without a metal catalyst and provides good yields and excellent preservation of enantiomeric purity. uit.no Another strategy involves the use of hypervalent iodine to facilitate an intramolecular N-H/C-H coupling for the synthesis of dihydroquinoxalinones from aniline and amino acid derivatives. researchgate.net

Microwave-assisted organic synthesis has gained prominence as a tool to accelerate reaction rates and often improve yields. While specific examples for "this compound" are not detailed in the provided results, the general application of microwave irradiation to heterocyclic synthesis is well-established and can be inferred as a viable green approach for quinoxalinone synthesis.

The use of green solvents is a cornerstone of sustainable chemistry. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. A chemoenzymatic route to enantioenriched dihydroquinoxalinones has been successfully developed using water as the solvent for both the enzymatic hydroamination and the subsequent cyclization step. acs.org

Deep eutectic solvents (DESs) have also emerged as green alternatives to traditional organic solvents. A one-pot, two-component synthesis of quinoxaline derivatives has been reported in natural deep eutectic solvents (NADESs), demonstrating the potential of these solvents for the synthesis of related quinoxalinone structures. acs.org

Synthetic Precursors and Intermediates for this compound Formation

The synthesis of the target molecule, this compound, relies on the availability of suitably substituted precursors.

The core structure of a quinoxalinone is formed by the condensation of an o-phenylenediamine (or a derivative) with an α-keto acid or a related compound. Therefore, the synthesis of appropriately substituted o-disubstituted benzene (B151609) precursors is critical. For this compound, a key precursor would be a 4-fluoro-1,2-diaminobenzene or a related o-nitroaniline derivative that can be reduced to the diamine in situ.

The synthesis of 3,4-dihydroquinoxalin-2-ones can be achieved through the selective reduction of aromatic, multifunctional nitro precursors catalyzed by supported gold nanoparticles. mdpi.com This method involves the in situ formation of the corresponding amine from a nitro compound, followed by an intramolecular C-N transamidation. mdpi.com This approach demonstrates good functional group tolerance, which would be advantageous for precursors bearing a fluorine substituent. mdpi.com

Another common strategy involves the condensation of diaminobenzenes with α-dicarbonyl compounds. mdpi.comresearchgate.net For instance, steroidal quinoxalines have been synthesized by condensing various diaminobenzenes (including 4-chloro-1,2-diaminobenzene) with cholestenone. mdpi.comresearchgate.net A similar approach could be envisioned for the synthesis of this compound using 4-fluoro-1,2-diaminobenzene as the precursor.

Preparation of α-Dicarbonyl Synthon Equivalents

The classical and most widely employed method for the synthesis of the quinoxaline nucleus involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. pharmatutor.orgnih.gov These α-dicarbonyl compounds or their synthetic equivalents are crucial synthons in the construction of the quinoxalinone core. pharmatutor.org The nature of the substituents on the α-dicarbonyl precursor directly translates to the substitution pattern on the resulting quinoxaline ring. For the synthesis of quinoxalin-2-ones, α-ketoacids, α-ketoesters, and their equivalents are particularly important. chim.it

Recent advancements have focused on developing milder and more efficient methods for the preparation of these synthons, moving away from harsh oxidative conditions. nih.gov For instance, a non-oxidative sequence involving the Horner-Wadsworth-Emmons reaction followed by the addition of Grignard reagents to Weinreb amides has been developed for the synthesis of unsymmetrical 1,2-diketones. nih.gov Another approach involves the oxidation of α-hydroxy ketones to the corresponding dicarbonyl compounds using iodine in DMSO. nih.gov Furthermore, 2,2-dibromo-1-arylethanones can act as masked α-keto ester or α-keto acid chloride equivalents, reacting with aryl-1,2-diamines to form quinoxalin-2-ones. thieme-connect.de

The table below summarizes various α-dicarbonyl synthons and their application in the synthesis of quinoxalinone derivatives.

| Synthon/Precursor | Reagents and Conditions | Product Type | Reference |

| α-Hydroxy Ketones | I₂ (20 mol%), DMSO | 1,2-Dicarbonyl Compound | nih.gov |

| 2,2-Dibromo-1-arylethanone | Triethylamine, DMSO, 75 °C | Quinoxalin-2-one | thieme-connect.de |

| Aldehyde and Organometallic Building Blocks | Horner-Wadsworth-Emmons, Grignard Reagents, Weinreb Amides | 1,2-Diketone | nih.gov |

| α-Halo Ketones and o-Phenylenediamine | Water, 80 °C | Quinoxaline | nih.gov |

| Arylglyoxals and Secondary Amines | Selenium Dioxide, Microwave Irradiation | α-Keto Amide | researchgate.net |

Derivatization of Existing Quinoxaline Frameworks for Fluorine Introduction

Visible-light-promoted reactions have emerged as a mild and efficient way to achieve C-H fluoroalkylation of quinoxalin-2(1H)-ones. researchgate.net For example, the use of fluoroalkyl triphenylphosphonium salts in the presence of a photocatalyst such as fac-Ir(ppy)₃ can lead to the introduction of fluoroalkyl groups at the C3 position. rsc.org Another strategy involves the use of sodium triflinate (CF₃SO₂Na) under blue LED irradiation without a photocatalyst to yield 3-trifluoromethyl-quinoxalin-2-one derivatives. chim.it

Furthermore, direct fluorination of the heterocyclic ring can be achieved. For instance, reacting quinoxaline derivatives with a mixture of elemental fluorine and iodine can selectively produce 2-fluoro- or 2,3-difluoro-quinoxaline derivatives depending on the reaction stoichiometry. rsc.org Nucleophilic aromatic substitution (SNAr) reactions on activated quinoxaline systems also provide a route to fluorinated analogs. For example, the substitution of a fluorine atom in 6,7-difluoroquinoxaline (B3116332) with amines can lead to the formation of monofluoro derivatives. chimicatechnoacta.ru

The following table details different methods for the derivatization of existing quinoxaline frameworks to introduce fluorine.

| Quinoxaline Substrate | Reagents and Conditions | Product | Reference |

| Quinoxalin-2(1H)-one | Fluoroalkyl triphenylphosphonium salt, fac-Ir(ppy)₃, blue LEDs | C3-Fluoroalkylated quinoxalin-2-one | rsc.org |

| Quinoxalin-2-one | CF₃SO₂Na, Blue LEDs | 3-Trifluoromethyl-quinoxalin-2-one | chim.it |

| Quinoxaline | Elemental fluorine, Iodine | 2-Fluoro- or 2,3-Difluoro-quinoxaline | rsc.org |

| 6,7-Difluoroquinoxaline | Amines | Monofluoro-amino-quinoxaline | chimicatechnoacta.ru |

| Quinoxaline-2-one | Fluoroalkyl alcohols, PhI(OTFA)₂ | 3-Fluoroalkoxyquinoxalin-2(1H)-one | nih.gov |

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 4ah Quinoxalin 2 One

Functional Group Transformations on the Quinoxalinone Core

The nitrogen atoms within the quinoxalinone core are nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are crucial for modifying the compound's solubility, lipophilicity, and biological activity.

N-Alkylation: The alkylation of the quinoxalinone nitrogen is a common strategy to introduce various alkyl groups. uw.edu This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks an alkyl halide or another suitable electrophile. uw.edu The choice of base and solvent is critical for achieving high yields and selectivity. For instance, reactions can be carried out under phase transfer catalysis conditions, which often lead to good yields. imist.ma

Table 1: Examples of N-Alkylation Reactions on Quinoxalinone Derivatives

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Methyl-2-bromoacetate | Not Specified | Not Specified | N-Alkylated quinazolinone | 71 | uw.edu |

| Various | K2CO3 | DMF | N,N'-Dialkylated quinoxaline-2,3-diones | 82-91 | imist.ma |

Data in this table is illustrative and based on similar quinoxalinone structures.

N-Acylation: Acylation of the quinoxalinone nitrogen introduces an acyl group, which can influence the electronic properties and steric environment of the molecule. Electrochemical methods have been developed for the N-acylation of related nitrogen-containing heterocycles, offering a mild and efficient alternative to traditional methods. rsc.org These reactions can utilize carboxylic acids as the acyl source, proceeding without the need for external oxidants or metal catalysts. rsc.org

The substitution pattern on both the aromatic and heterocyclic rings of 6-fluoro-4aH-quinoxalin-2-one can be modified to fine-tune its properties.

Aromatic Substitution: The fluorine atom at the 6-position is a key site for nucleophilic aromatic substitution (SNAr). wikipedia.org Electron-withdrawing groups on the aromatic ring facilitate this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The fluorine atom can be displaced by various nucleophiles, such as amines, to introduce new functional groups. chimicatechnoacta.ru This strategy is particularly useful for building molecular diversity.

Heterocyclic Substitution: The pyrazine (B50134) ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. pharmacophorejournal.comscribd.com Conversely, direct electrophilic substitution on the pyrazine ring is generally difficult due to its electron-poor nature. youtube.comorganicchemistrytutor.com However, radical alkylation at the C3 position of the quinoxalin-2-one core has been successfully achieved using various methods, including visible-light-driven reactions. researchgate.net

Table 2: C3-Alkylation of Quinoxalin-2(1H)-ones

| Alkyl Source | Method | Conditions | Product | Reference |

| N,N,N',N'-tetraalkylethylenediamine | Visible-light-driven radical C3-H alkylation | Catalyst and additive-free, mild conditions | C3-alkyl substituted quinoxalin-2(1H)-one | researchgate.net |

| N-hydroxyphthalimide (NHP) esters | Electrochemical, NiCl2-catalyzed reductive decarboxylative coupling | Not specified | C3-alkyl substituted quinoxalin-2(1H)-one | researchgate.net |

| Phenyliodine(III) dicarboxylates | Visible light-induced decarboxylative radical coupling | Not specified | C3-alkyl substituted quinoxalin-2(1H)-one | researchgate.net |

| Aliphatic aldehydes | DTBP-promoted direct alkylation | Metal-free, sequential decarbonylation and radical addition | 3-alkylquinoxaline-2(1H)-ones | researchgate.net |

Oxidation of the nitrogen atoms in the pyrazine ring leads to the formation of N-oxides. nih.gov Quinoxaline (B1680401) N-oxides, particularly 1,4-di-N-oxides (QdNOs), are of significant interest due to their wide range of biological activities. nih.govnih.gov The oxidation can be achieved using various oxidizing agents. For instance, a Cu(I)/TBHP system has been employed for the direct synthesis of acylated quinoxalin-2(1H)-one N-oxides. rsc.org The introduction of N-oxide functionalities can dramatically alter the electronic properties and biological profile of the parent molecule. nih.gov The synthesis of polyfunctionalized quinoxaline N-oxides can also be achieved from precursors like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.net

The pyrazine ring of the quinoxalinone system can be reduced to yield dihydro or tetrahydro derivatives. pharmacophorejournal.com Pyrazines are more readily reduced than pyridines due to their lower aromaticity. pharmacophorejournal.com Common reducing agents like sodium in hot ethanol (B145695) can reduce the pyrazine ring to its hexahydro derivative. pharmacophorejournal.com Partial reduction to dihydro compounds can be achieved using borohydride (B1222165) on the corresponding quaternary salts. pharmacophorejournal.com A regioselective reduction of the pyrazine ring in a quinoxaline derivative has been accomplished using sodium cyanoborohydride in the presence of benzyl (B1604629) chloroformate, leading to a 1,2,3,4-tetrahydroquinoxaline. researchgate.net

Derivatization for Advanced Research Applications

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile intermediates for creating structurally diverse compounds. researchgate.netmdpi.comresearchgate.net They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net In the context of this compound, derivatization to introduce a primary amine functionality would be a prerequisite for subsequent Schiff base formation. Once an amino-substituted quinoxalinone is obtained, it can be reacted with various aldehydes or ketones to generate a library of Schiff base derivatives. alayen.edu.iq These derivatives can exhibit a wide range of biological activities and are valuable for developing new therapeutic agents. researchgate.netalayen.edu.iq The stability and properties of the resulting Schiff bases can be modulated by the substituents on both the quinoxalinone core and the aldehyde/ketone reactant. frontiersin.org

Introduction of Extended π-Conjugated Systems

The quinoxalinone core is a valuable building block for creating larger, π-conjugated systems, which are essential for developing advanced organic electronic materials. The extension of π-conjugation in these systems often leads to desirable photophysical properties, such as red-shifted absorption and emission spectra, making them suitable for applications in organic solar cells and as fluorescent materials. pku.edu.cn

Strategies for extending the π-system of quinoxalinone derivatives often involve transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Heck couplings are employed to attach aryl or vinyl groups to the quinoxalinone scaffold. mit.edu Another approach is the "stitching reaction," a strategy that uses rhodium catalysis to fuse aromatic systems in a convergent manner, offering a pathway to bridged π-conjugated compounds. digitellinc.com Furthermore, dehydrative carbon-carbon coupling reactions provide a metal-free alternative for creating extended chromophores. mit.edu

Research into quinoxaline-based small-molecule acceptors (SMAs) for organic solar cells demonstrates the impact of extending the central conjugated ring. researchgate.net By modifying the quinoxaline core, researchers can fine-tune the molecule's energy levels (HOMO/LUMO), absorption properties, and miscibility with polymer donors, which are critical factors for device performance. researchgate.net

Table 1: Strategies for Extending π-Conjugation

| Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halo-quinoxalinone with a boronic acid to form a C-C bond, introducing an aryl or vinyl group. | Organic Electronics, Dyes | mit.edu |

| Heck Coupling | Palladium-catalyzed reaction of a halo-quinoxalinone with an alkene to introduce a vinyl substituent. | Fluorescent Materials | chemrxiv.org |

| Annulation Reactions | Cyclization reactions that build new aromatic rings onto the existing quinoxalinone scaffold. | Graphene Ribbons, Polycyclic Aromatics | mit.edu |

Chemosensing and Biosensing Probe Design

The quinoxaline scaffold is a prominent feature in the design of fluorescent chemosensors and biosensors due to its inherent photophysical properties and its ability to act as an electron-withdrawing group. nih.gov These sensors are designed to detect specific analytes, such as metal ions, through a measurable change in their fluorescence or absorbance upon binding. mdpi.com

The design principle often involves coupling the quinoxalinone moiety, which acts as the fluorophore, to a specific recognition unit (receptor) that selectively binds the target analyte. This binding event alters the electronic structure of the molecule, leading to a change in its optical properties, such as fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). nih.govnih.gov

For instance, a chemosensor based on an acenaphtoquinoxaline derivative was developed for the selective detection of mercury ions (Hg²⁺). nih.gov The sensor exhibited a "switch-off" fluorescence response upon binding to Hg²⁺, with a high degree of selectivity over other competing metal ions. The detection mechanism is attributed to an intramolecular charge transfer (ICT) process that is modulated by the interaction with the metal ion. nih.gov The π-deficient nature of the quinoxaline ring makes it an effective component in such charge-transfer systems. nih.gov

Key Features of Quinoxalinone-Based Probes:

Fluorophore Core: The quinoxalinone ring system provides the fundamental fluorescent properties.

Recognition Moiety: A functional group or molecule appended to the quinoxalinone scaffold that provides selective binding for the target analyte.

Signal Transduction: The binding event modulates the photophysical properties of the fluorophore, resulting in a detectable signal. mdpi.com

High Selectivity and Sensitivity: The design aims to achieve a strong and specific response to a single analyte, even in the presence of other similar species. nih.gov

Regioselectivity and Site-Selective Functionalization

The functionalization of the this compound ring is characterized by distinct regioselectivity, with different positions on the molecule exhibiting varied reactivity. Understanding and controlling where substituents are introduced is paramount for the rational design of new derivatives with specific properties.

Analysis of Reaction Site Preference

The quinoxalin-2-one scaffold presents multiple potential sites for functionalization. The most common sites for electrophilic and radical substitution are the C3 position within the heterocyclic ring and the C5, C7, and C8 positions on the benzo-core. chemrxiv.orgnih.gov The fluorine atom at the C6 position exerts a significant electronic influence on the reactivity of the benzene (B151609) portion of the ring.

C3 Position: The C3 position is often the most reactive site, particularly for C-H functionalization reactions. nih.gov This enhanced reactivity is attributed to the influence of the adjacent carbonyl group and the nitrogen atom, as well as its involvement in keto-enol tautomerism.

C7 Position: The C7 position on the benzo-core is another key site for functionalization, especially for halogenation reactions. chemrxiv.org Density functional theory (DFT) calculations have been used to compute the charge densities at various positions on the quinoxalin-2-one scaffold to rationalize this preference. These studies suggest that the C7 position is electronically favored for attack by certain radicals. chemrxiv.org

Influence of Substituents: The existing substituents on the ring play a crucial role in directing further functionalization. Electron-withdrawing groups, such as the fluoro group at C6 or a nitro group, can create localized electron-deficient sites and modify the interaction of the molecule with reagents. nih.govunav.edu Conversely, electron-donating groups can increase the electron density of the aromatic system. nih.gov

Controlling Substitution Patterns on the Quinoxalinone Ring

Achieving site-selective functionalization requires careful control over reaction conditions, reagents, and catalytic systems. Researchers have developed specific protocols to direct reactions to either the C3 or C7 position, often with high regioselectivity.

One notable strategy involves the use of an N-halosuccinimide (NXS) in the presence of tert-butyl hydroperoxide (TBHP). This system generates halogen radicals (Br• or Cl•) that preferentially attack the C7 position of the quinoxalin-2-one core, yielding C7-halogenated products with excellent regioselectivity over the typically more reactive C3 position. chemrxiv.org This method is effective for a wide range of substrates and proceeds under mild conditions without the need for a directing group. chemrxiv.org

Furthermore, temperature has been shown to be a critical factor in controlling the outcome of certain reactions. In one study, the reaction of quinoxalin-2(1H)-one with N-bromosaccharin could be selectively tuned to favor either C3 amination or C7 bromination simply by adjusting the reaction temperature. chemrxiv.org At a lower temperature (-10 °C), the reaction favored C3 functionalization, while at a higher temperature (35 °C), the C7-brominated product was dominant. chemrxiv.org

Table 2: Methods for Controlled Functionalization of Quinoxalin-2-ones

| Target Site | Method | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| C7 | Radical Halogenation | NXS (NBS or NCS), TBHP | Excellent regioselectivity for the C7 position over the C3 position under mild, metal-free conditions. | chemrxiv.org |

| C7 | Temperature-Controlled Bromination | N-Bromosaccharin | Higher temperature (35 °C) favors the formation of the C7-brominated product. | chemrxiv.org |

| C3 | Temperature-Controlled Amination | N-Bromosaccharin | Lower temperature (-10 °C) favors the formation of the C3-aminated product. | chemrxiv.org |

| C3 | C-H Functionalization | Various (e.g., photoredox catalysis) | The C3 position is the most common site for direct C-H functionalization due to its inherent reactivity. | nih.gov |

Stability and Transformation Pathways

The stability and reactivity of this compound are intrinsically linked to its structural dynamics, most notably the equilibrium between its keto and enol tautomeric forms.

Keto-Enol Tautomerism and its Impact on Reactivity

Quinoxalin-2-one exists in a tautomeric equilibrium between the amide (keto) form and the imidic acid (enol) form. masterorganicchemistry.comfrontiersin.org This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, with a concurrent shift of the π-electrons. libretexts.org

Keto Form (Amide): This is the generally more stable tautomer and features a carbonyl group (C=O) and an N-H bond within the heterocyclic ring. libretexts.org

Enol Form (Imidic Acid): This tautomer contains a hydroxyl group (O-H) and a C=N double bond. The formation of the enol creates a C=C double bond between the C3 position and the adjacent carbon, rendering the C3 carbon nucleophilic. masterorganicchemistry.com

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. irb.hr While the keto form usually predominates, the presence of the enol tautomer, even in small concentrations, is crucial as it provides a distinct reaction pathway. masterorganicchemistry.com

The reactivity of the quinoxalin-2-one scaffold is directly impacted by this tautomerism:

Reactivity at C3: The nucleophilic character of the C3 carbon in the enol form is key to many C-H functionalization and substitution reactions at this position. The enol or its corresponding enolate anion can readily react with various electrophiles. masterorganicchemistry.comlibretexts.org

Ambident Nucleophilicity: The deprotonated enolate form is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms, as well as the C3 carbon. The specific site of reaction can be influenced by the electrophile and the reaction conditions.

Catalysis: The interconversion between keto and enol forms can be catalyzed by both acids and bases. libretexts.org Acid catalysis involves protonation of the carbonyl oxygen, while base catalysis proceeds through the deprotonation of the N-H group to form an enolate intermediate. libretexts.org

This tautomeric behavior is fundamental to the versatility of the quinoxalin-2-one core, enabling a wide range of derivatization strategies that would not be possible if the molecule existed solely in the keto form. frontiersin.org

Hydrolytic Stability of Fluorinated Derivatives

No data is available in the scientific literature regarding the hydrolytic stability of fluorinated derivatives of this compound.

Mechanistic Investigations of Reactions Involving 6 Fluoro 4ah Quinoxalin 2 One

Exploration of Reaction Mechanisms

The reactivity of the quinoxalin-2-one scaffold is diverse, allowing for functionalization through various mechanistic routes. The presence of the fluorine atom at the C-6 position can significantly influence the electronic properties of the molecule, thereby affecting the course and efficiency of these reactions.

Electron transfer (ET) represents a key activation step in several reactions involving quinoxalin-2(1H)-ones. These processes can be initiated under mild conditions, often using visible light, without the need for external catalysts or additives. organic-chemistry.orgnih.gov In a typical photoinduced ET mechanism, the quinoxalin-2(1H)-one core, upon excitation by light, can engage in a direct electron transfer with a suitable partner, such as an alkyl carboxylic acid. nih.gov

Radical pathways are central to many functionalization and fluorination reactions of the quinoxalin-2-one system. researchgate.netrsc.org These reactions often involve the generation of a carbon-centered radical which then reacts with the quinoxalinone ring, typically at the C-3 position. researchgate.net A variety of radical precursors can be employed, including carboxylic acids, boronic acids, and alkyl halides, which are activated using thermal methods or, more commonly, photoredox catalysis. wikipedia.org

In the context of fluorination, radical reactions provide a complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org For instance, a radical generated from a suitable precursor can be trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to introduce a fluorine atom. wikipedia.org Alternatively, trifluoromethyl radicals (•CF₃), generated from sources like CF₃SO₂Na, can be added to the quinoxalinone structure in multicomponent reactions. researchgate.net

Recent advancements have highlighted the use of photoredox catalysis to facilitate these radical transformations under mild conditions. nih.gov This approach allows for the generation of fluorinated radicals that can be selectively directed toward different reaction pathways by tuning the reaction conditions, a concept known as switchable divergent synthesis. nih.gov

While some reactions proceed without catalysts, many advanced transformations involving 6-fluoro-4aH-quinoxalin-2-one rely on catalytic cycles, often involving transition metals or organophotocatalysts. researchgate.net These cycles provide a low-energy pathway for the reaction, enabling high efficiency and selectivity.

A representative photocatalytic cycle for the C-3 functionalization of a quinoxalin-2(1H)-one derivative is initiated by the excitation of the photocatalyst (PC) with visible light to its excited state (PC*). This excited state can then act as a single-electron transfer agent. For example, in an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate (like an amine or a carboxylic acid), generating a radical cation and the reduced form of the photocatalyst (PC•⁻). The radical cation can then evolve to form a nucleophilic radical. In a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate (like an alkyl halide), generating a radical anion and the oxidized form of the photocatalyst (PC•⁺). The radical anion can then fragment to produce a reactive radical.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the highest energy barrier along the reaction coordinate, known as the rate-determining step.

Substituents on the quinoxalin-2-one ring system can exert a profound influence on reaction rates through electronic and steric effects. An electron-withdrawing substituent like the fluorine atom at the C-6 position is expected to decrease the electron density of the benzene (B151609) ring and, by extension, the entire heterocyclic system. This electronic perturbation can affect the rates of various reactions.

For instance, in reactions involving electrophilic attack on the aromatic ring, the fluorine atom would be deactivating, slowing the reaction rate compared to an unsubstituted quinoxalin-2-one. Conversely, in reactions where the quinoxalin-2-one acts as an electron acceptor in a photoinduced electron transfer process, the electron-withdrawing nature of the fluorine atom could lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and potentially increasing the rate of the initial electron transfer step. rsc.org

Pulse radiolysis studies on unsubstituted and methyl-substituted quinoxalin-2-ones have determined the rate constants for reactions with hydroxyl radicals (•OH), which are in the range of (5.9–9.7) × 10⁹ M⁻¹·s⁻¹. mdpi.com These rapid rates are attributed to the addition of the •OH radical to both the benzene and pyrazin-2-one rings. mdpi.com The presence of a fluoro-substituent would likely modulate these rates, although specific kinetic data for this compound are not extensively reported.

Table 1: Rate Constants for Reactions of Quinoxalin-2-one Derivatives with Radicals Kinetic data for this compound is inferred based on electronic effects; specific experimental values are not widely available.

| Compound | Reacting Radical | Rate Constant (k, M⁻¹·s⁻¹) | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-one | •OH | (5.9–9.7) × 10⁹ | mdpi.com |

| 3-Methylquinoxalin-2(1H)-one | •OH | (5.9–9.7) × 10⁹ | mdpi.com |

| 3-Methylquinoxalin-2(1H)-one | •N₃ | (6.0 ± 0.5) × 10⁹ | mdpi.com |

Deuterium (B1214612) labeling is a powerful tool used to unravel reaction mechanisms, particularly for identifying the rate-determining step through the kinetic isotope effect (KIE). nih.gov This involves replacing a specific hydrogen atom in the starting material with its heavier isotope, deuterium, and then comparing the reaction rate of the deuterated substrate with that of the non-deuterated (protiated) substrate. utoronto.ca

If the C-H bond being replaced is broken or formed in the rate-determining step of the reaction, a primary KIE (typically kH/kD > 2) is observed, meaning the reaction proceeds significantly slower with the deuterium-labeled compound. If the C-H bond is not involved in the rate-determining step, the KIE will be close to unity (kH/kD ≈ 1). dntb.gov.ua

For reactions involving this compound, such as a direct C-H functionalization at the C-3 position, a deuterium labeling experiment would be highly informative. For example, one could synthesize 3-deuterio-6-fluoro-4aH-quinoxalin-2-one and subject it to a radical addition reaction. If the rate of the reaction is significantly slower compared to the non-deuterated analog, it would provide strong evidence that the abstraction of the hydrogen (or deuterium) at the C-3 position is part of the rate-determining step. This technique is invaluable for distinguishing between different proposed mechanistic pathways. researchgate.net

Intermediate Identification and Characterization

The elucidation of reaction mechanisms involving this compound hinges on the successful identification and characterization of transient intermediates. These short-lived species are not directly observable in the starting materials or final products but are critical to understanding the reaction pathway. Researchers employ a combination of advanced spectroscopic techniques and chemical trapping experiments to gain insights into the nature of these fleeting molecules.

Spectroscopic Characterization of Transient Species

The direct observation and characterization of transient species in reactions of this compound are challenging due to their high reactivity and low concentrations. However, modern spectroscopic methods, often coupled with techniques to prolong the lifetime of intermediates, can provide invaluable structural and electronic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is typically used for stable molecules, specialized techniques can be adapted to study reactive intermediates. For instance, in reactions involving fluorinated compounds, ¹⁹F NMR spectroscopy serves as a sensitive probe to monitor changes in the electronic environment of the fluorine atom throughout a reaction. The chemical shift of the fluorine substituent on the quinoxalinone ring is highly sensitive to changes in the molecule's structure and electronic distribution, making it a powerful tool for detecting the formation of intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reaction pathways that involve radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool. cardiff.ac.ukresearchgate.net This technique specifically detects species with unpaired electrons, such as radical cations or anions, which can be formed through single-electron transfer (SET) processes. mdpi.com For instance, in photochemical reactions of quinoxaline (B1680401) derivatives, EPR spectroscopy, combined with spin trapping techniques, has been successfully used to identify and characterize transient radical species. semanticscholar.org Although direct EPR studies on this compound are not extensively reported, analogous systems suggest that radical intermediates could be generated under certain reaction conditions, and EPR would be the primary method for their detection and characterization. cardiff.ac.uk

Computational Studies: Density Functional Theory (DFT) calculations are often employed to complement experimental spectroscopic data. researchgate.net By modeling the reaction pathway, researchers can predict the structures and energies of potential intermediates and transition states. These computational models can then be used to rationalize the observed reactivity and spectroscopic properties of related compounds, such as 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.net

Below is a table summarizing spectroscopic data that could be anticipated for the characterization of transient species in reactions of this compound, based on studies of similar compounds.

| Spectroscopic Technique | Intermediate Type | Expected Observations |

| ¹⁹F NMR | Cationic Intermediate | Downfield shift of the fluorine signal |

| ¹⁹F NMR | Anionic Intermediate | Upfield shift of the fluorine signal |

| EPR | Radical Cation | Hyperfine coupling to ¹⁴N and ¹⁹F nuclei |

| EPR | Radical Anion | Hyperfine coupling to ¹⁴N and ¹⁹F nuclei |

Trapping Experiments for Reactive Intermediates

When direct spectroscopic observation of a reactive intermediate is not feasible, its existence can be inferred through trapping experiments. lumenlearning.comcsbsju.edu This approach involves introducing a "trapping agent" into the reaction mixture, which is a molecule designed to react specifically with the suspected intermediate to form a stable, isolable, and characterizable product. The structure of this new product provides strong evidence for the transient intermediate's existence and structure. csbsju.edu

Chemical Trapping: A classic example of chemical trapping involves the use of radical scavengers. In reactions suspected of proceeding through a radical mechanism, the addition of a radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can intercept the radical intermediate. csbsju.edu The formation of a stable adduct between the intermediate and TEMPO, which can be identified by techniques like mass spectrometry, confirms the presence of the radical species. csbsju.edu While specific trapping experiments for this compound are not widely documented, this methodology is a standard approach in mechanistic organic chemistry. lumenlearning.comcsbsju.edu

Spin Trapping: This technique is a specialized form of trapping used in conjunction with EPR spectroscopy. semanticscholar.orgmdpi.com A diamagnetic "spin trap" molecule reacts with a transient radical to form a more stable radical (a spin adduct) that has a longer lifetime and can be readily detected and characterized by EPR. mdpi.com This method not only confirms the presence of a radical intermediate but can also provide information about its structure based on the hyperfine coupling constants of the resulting spin adduct. semanticscholar.org For example, in studies of other quinoxaline derivatives, spin traps have been instrumental in identifying reactive oxygen species and carbon-centered radicals generated during photoinduced processes. semanticscholar.org

The table below outlines potential trapping experiments that could be employed to identify reactive intermediates in reactions involving this compound.

| Intermediate Type | Trapping Agent | Expected Product/Observation |

| Radical Intermediate | 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) | Stable TEMPO-adduct |

| Radical Intermediate | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | DMPO spin-adduct detectable by EPR |

| Carbocation | Nucleophilic solvent (e.g., methanol) | Solvolysis product |

| Ketenes | Schiff bases | Pyrimido[1,6-a]quinoxaline derivatives nih.gov |

Computational and Theoretical Studies of 6 Fluoro 4ah Quinoxalin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 6-fluoro-4aH-quinoxalin-2-one. These methods offer a microscopic perspective on the molecule's behavior and properties.

HOMO-LUMO Energy Profiling and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com For quinoxalinone derivatives, the HOMO-LUMO gap is analyzed to predict their bioactivity. irjweb.comresearchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. ajchem-a.com The fluorine atom in this compound is expected to lower the LUMO energy, thereby potentially increasing its electrophilicity and influencing its interaction with biological nucleophiles.

Table 1: Representative Reactivity Descriptors for a Quinoxalinone Scaffold

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Electrophilicity Index (ω) | 3.655 |

Note: The values presented are for a representative quinoxalinone derivative and are intended to be illustrative. The actual values for this compound may vary.

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tci-thaijo.org The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). For quinoxalinone derivatives, the ESP map typically shows negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential are often located around the hydrogen atoms. researchgate.net In this compound, the highly electronegative fluorine atom would create a region of significant negative potential, further influencing its interaction with other molecules. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential for understanding how this compound might interact with biological macromolecules, providing a basis for its potential therapeutic applications.

Investigation of Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of quinoxalinone derivatives to various enzymes and receptors. nih.govnih.gov Docking studies on similar compounds have revealed key interactions, such as hydrogen bonding and π-π stacking, that are crucial for binding affinity. nih.gov For example, the oxygen and nitrogen atoms of the quinoxalinone core are often involved in hydrogen bond formation with amino acid residues in the active site of a target protein. nih.gov The introduction of a fluorine atom can enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions. The specific binding pattern of this compound would depend on the topology and chemical nature of the target's active site. researchgate.net

Conformational Analysis of the Quinoxalinone Scaffold

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The quinoxalinone scaffold, being a bicyclic system, has a relatively rigid structure. However, substituents on the ring can influence its preferred conformation. scielo.br Understanding the conformational preferences of this compound is important as it can affect its ability to fit into the binding site of a biological target. youtube.com Computational methods can be used to calculate the energies of different conformers and identify the most stable ones. For related heterocyclic systems, it has been shown that even subtle changes in substitution can lead to different preferred conformations, which in turn can impact biological activity. scielo.br

Prediction of Interaction Modes with Biomolecular Receptors

Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of small molecules like this compound to the active sites of biomolecular receptors. nih.govnih.govprinceton.edursc.orgresearchgate.net These in silico methods provide valuable insights into the non-covalent interactions that govern molecular recognition and binding affinity. For the this compound scaffold, several key interaction modes are consistently predicted across various protein targets.

The quinoxalin-2-one core itself is a privileged structure capable of forming multiple points of contact. The lactam moiety is central to its binding potential; the N1-H atom typically acts as a hydrogen bond donor, while the C2-carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov These interactions are crucial for anchoring the ligand within the binding pocket of receptors such as kinases and other enzymes. For instance, in docking studies of similar quinoxalinone derivatives with Fibroblast Growth Factor Receptor 1 (FGFR1), the lactam group forms critical hydrogen bonds with backbone residues in the kinase hinge region, such as Alanine and Glutamic acid. nih.gov

Furthermore, the bicyclic aromatic system of the quinoxalinone ring can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Tryptophan in the receptor's active site. nih.gov The 6-fluoro substituent can further refine these interactions. Due to its high electronegativity, the fluorine atom can participate in polar interactions, including weak hydrogen bonds with suitable donor groups or dipole-dipole interactions with the protein backbone or side chains. nih.gov Molecular docking simulations of fluorinated quinoxaline (B1680401) derivatives against α-glucosidase have shown that the fluorine moiety can enhance binding affinity through such favorable contacts within the enzyme's binding pocket. nih.gov

A summary of the predicted interaction modes for this compound is presented below.

| Interaction Type | Molecular Feature Involved | Potential Interacting Receptor Residue |

| Hydrogen Bond Donor | N1-H of the lactam ring | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | C2=O of the lactam ring | Lys, Arg, His, Ser, Gln, Main-chain N-H |

| π-π Stacking | Bicyclic aromatic ring system | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Benzene (B151609) ring portion | Ala, Val, Leu, Ile, Met, Pro |

| Polar/Dipole Interactions | C6-F (Fluorine atom) | Ser, Thr, Asn, Gln, Polar backbone regions |

Structure-Activity Relationship (SAR) Analysis

Theoretical Elucidation of Structural Features Influencing Biological Activities

Theoretical Structure-Activity Relationship (SAR) analysis aims to identify the key structural features of a molecule that are essential for its biological activity. researchgate.net For the quinoxalin-2-one scaffold, computational and SAR studies have highlighted several critical determinants of bioactivity. mdpi.comresearchgate.net

The core bicyclic quinoxalinone ring system is fundamental, providing a rigid scaffold that correctly orients substituents for optimal interaction with a biological target. researchgate.net The planarity of this system is often crucial for effective π-stacking and insertion into flat hydrophobic pockets of enzymes. researchgate.net

The lactam group (-NH-C=O-) at positions 1 and 2 is arguably the most critical feature for the biological activity of many quinoxalinone derivatives. As established in docking studies, the N-H group functions as a hydrogen bond donor and the carbonyl oxygen as an acceptor. nih.gov The presence and relative orientation of these groups are often prerequisites for potent inhibitory activity against various enzymes, including kinases and polymerases. nih.govnih.gov

Substitutions on the benzene ring significantly modulate the electronic properties and, consequently, the biological activity. The introduction of an electron-withdrawing group, such as the fluorine atom at the C6 position in this compound, can have a profound impact. It alters the electron density across the aromatic system, which can influence the strength of hydrogen bonds formed by the lactam moiety and modulate the pKa of the N1 proton. SAR studies on quinazolinone derivatives have shown that substitutions with fluorine atoms can be critical for activity, with a chloro-substitution at the same position sometimes leading to a significant decrease in inhibitory efficiency. nih.gov

Impact of Fluorine Position and Substitution on Molecular Interactions

The strategic incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. emerginginvestigators.org The specific placement of a fluorine atom at the 6-position of the quinoxalin-2-one core has several predictable impacts based on quantum chemical principles. emerginginvestigators.org

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density of the benzene ring, which can influence the molecule's ability to participate in π-stacking interactions. Furthermore, it can increase the acidity of the N1-H proton, making it a stronger hydrogen bond donor and potentially leading to tighter binding with target receptors.

Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes and improve its binding affinity for hydrophobic pockets within a protein's active site.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Placing a fluorine atom at the C6 position can block that site from undergoing metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. This can increase the metabolic stability and in vivo half-life of the compound.

| Property | Impact of 6-Fluoro Substitution | Rationale |

| Acidity | Increases acidity of N1-H | Strong electron-withdrawing inductive effect of fluorine. |

| Lipophilicity | Increases | Fluorine is more lipophilic than hydrogen. |

| Dipole Moment | Alters local and molecular dipole | The highly polar C-F bond introduces a strong local dipole. |

| Metabolic Stability | Increases | The strong C-F bond is resistant to metabolic cleavage. |

| Binding Interactions | Can form polar contacts/weak H-bonds | Electronegative fluorine can interact with polar residues. |

Computational Studies on Reaction Pathways

Modeling Transition States and Reaction Energetics

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for investigating chemical reactions at a molecular level. nih.govscispace.comscispace.com These methods allow for the detailed modeling of reaction pathways, the identification of transient species like transition states, and the calculation of reaction energetics, such as activation energies. researchgate.net

For the synthesis of this compound, a common route involves the condensation of a 4-fluoro-o-phenylenediamine with an α-keto acid or ester. DFT calculations can be employed to model this entire reaction mechanism. The process would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Search: Locating the precise geometry of the transition state, which represents the highest energy point along the reaction coordinate. This is often achieved using algorithms like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. youtube.com

Energy Profile: By calculating the energies of all species along the pathway, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the transition state defines the activation energy (ΔG‡), which is a key determinant of the reaction rate.

Such computational studies provide a deep understanding of the reaction's feasibility and kinetics without the need for extensive experimental work. youtube.com

Prediction of Regioselectivity and Stereoselectivity

Computational models are highly effective at predicting the outcomes of chemical reactions where multiple products are possible.

Regioselectivity: In reactions involving the functionalization of the this compound scaffold, such as electrophilic aromatic substitution, the existing substituents will direct the incoming group to a specific position. The regiochemical outcome can be predicted by analyzing the electronic structure of the molecule. Computational methods can calculate:

Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The most negative potential sites are the most likely to be attacked by an electrophile.

Frontier Molecular Orbital (FMO) Theory: The shape and energy of the Highest Occupied Molecular Orbital (HOMO) can indicate the site of electrophilic attack. The atoms with the largest HOMO coefficients are generally the most nucleophilic.

Transition State Energies: The most rigorous method involves calculating the activation energies for the reaction pathways leading to each possible regioisomer. The pathway with the lowest activation energy will be the kinetically favored one, and its corresponding product will be the major isomer. For this compound, the electron-withdrawing fluorine at C6 and the directing effects of the fused heterocyclic ring would be computationally modeled to predict the most likely site for further substitution (e.g., at C5, C7, or C8).

Stereoselectivity: While this compound itself is not chiral, reactions at the C3 position can introduce a stereocenter. For example, in a visible-light-induced C3–H fluoroalkoxylation, if an asymmetric catalyst were used, different stereoisomers (enantiomers or diastereomers) could be formed. nih.govrsc.org Computational chemistry can predict the stereochemical outcome by modeling the transition states for the formation of each stereoisomer. The difference in the calculated free energies of these diastereomeric transition states allows for a quantitative prediction of the enantiomeric or diastereomeric excess, providing critical guidance for the development of stereoselective synthetic methods.

Biological Activity Research and Mechanistic Insights Non Clinical Focus

Molecular Targets and Interaction Mechanisms

The 6-fluoro-4aH-quinoxalin-2-one scaffold and its derivatives have emerged as a significant area of interest in medicinal chemistry due to their diverse biological activities. Research has focused on understanding their interactions with various molecular targets, revealing mechanisms that include enzyme inhibition, DNA intercalation, and interference with bacterial enzymes. The incorporation of a fluorine atom can significantly enhance the potency and metabolic stability of these compounds. mdpi.com

Enzyme Inhibition Mechanisms

Quinoxaline (B1680401) derivatives have been investigated for their inhibitory effects on several key enzymes implicated in various disease processes. The fluorine substituent at the 6th position is often explored to enhance binding affinity and inhibitory potency. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): Certain quinoxaline-based structures have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain pathways. nih.govresearchgate.net The inhibitory mechanism often involves the insertion of the inhibitor into the hydrophobic channel of the COX-2 active site, leading to the blockage of prostaglandin (B15479496) synthesis. researchgate.netnih.gov The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical aspect of their design to minimize gastrointestinal side effects. nih.gov

Lactate Dehydrogenase A (LDHA): LDHA is a key enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells. Inhibition of LDHA can lead to a reduction in ATP levels and an increase in oxidative stress, ultimately inducing cell death. nih.govnih.gov While direct studies on this compound are limited, the broader class of quinoxaline derivatives has been explored for LDHA inhibition. mdpi.com The mechanism of inhibition often involves binding to the NADH cofactor binding site or the substrate-binding loop of the enzyme. nih.gov

Poly (ADP-ribose) polymerase (PARP-1): PARP-1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. nih.gov Inhibition of PARP-1 in cells with existing DNA repair deficiencies can lead to synthetic lethality. The planar quinoxaline scaffold is capable of interacting with the nicotinamide (B372718) binding domain of PARP-1, preventing its catalytic activity.

Dipeptidyl Peptidase-4 (DPP-4): Quinoxalinedione derivatives have been identified as potent inhibitors of DPP-4, an enzyme involved in glucose homeostasis. nih.govnih.govrsc.org The mechanism of inhibition involves the interaction of the quinoxaline core with the active site of the DPP-4 enzyme. researchgate.net Molecular docking studies have shown that these compounds can form stable complexes within the active site, leading to effective inhibition. nih.govrsc.orgresearchgate.net

Table 1: Investigated Enzyme Inhibition by Quinoxaline Derivatives

| Enzyme Target | Potential Mechanism of Inhibition | Reference |

|---|---|---|

| COX-2 | Blockage of the hydrophobic channel in the active site. | nih.govresearchgate.netnih.gov |

| LDHA | Binding to the NADH cofactor binding site or substrate-binding loop. | nih.govnih.govmdpi.com |

| PARP-1 | Interaction with the nicotinamide binding domain. | nih.gov |

| DPP-4 | Formation of stable complexes within the enzyme's active site. | nih.govnih.govrsc.orgresearchgate.net |

DNA Intercalation and Damaging Effects

The planar aromatic structure of the quinoxaline ring system allows these compounds to act as DNA intercalating agents. nih.govmdpi.com This non-covalent insertion between DNA base pairs can disrupt DNA replication and transcription, leading to cellular dysfunction and death. frontiersin.orgnih.gov The introduction of a fluorine atom and other side chains can modulate the DNA binding affinity and intercalating ability of these compounds. rsc.org

Furthermore, some quinoxaline derivatives have been shown to induce DNA damage. nih.gov This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage or by stabilizing the topoisomerase-DNA cleavage complex, resulting in DNA strand breaks. frontiersin.org For instance, certain quinoxaline 1,4-di-N-oxide derivatives have been shown to cause a dose-dependent increase in DNA damage under hypoxic conditions. nih.gov

Interactions with Bacterial DNA Topoisomerases

Quinoxaline derivatives, particularly those with structural similarities to fluoroquinolone antibiotics, are known to target bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. youtube.comresearchgate.net The mechanism of action involves the stabilization of the covalent enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death. nih.govyoutube.com The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, contributing to their enhanced activity. nih.gov

Cellular Effects and Biological Pathways

The molecular interactions of this compound and its analogs translate into significant effects at the cellular level. In vitro studies have demonstrated their ability to inhibit cell proliferation and trigger programmed cell death pathways.

In vitro Antiproliferative Effects on Cell Lines

Numerous studies have reported the antiproliferative activity of quinoxaline derivatives against a variety of cancer cell lines. researchgate.netnih.govnih.gov For example, novel oxiranyl-quinoxaline derivatives have demonstrated significant antiproliferative activity against neuroblastoma cell lines. nih.govresearchgate.net The potency of these compounds is often influenced by the nature and position of substituents on the quinoxaline core. The introduction of a phenylacetylene (B144264) moiety has been shown to improve the antiproliferative activity of some derivatives. nih.gov

Table 2: Examples of Antiproliferative Activity of Quinoxaline Derivatives

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Neuroblastoma (SK-N-SH, IMR-32) | Oxiranyl-quinoxaline derivatives | Inhibition of cell proliferation with IC50 values in the low micromolar range. | nih.govresearchgate.net |

| Prostate Cancer (PC-3) | Quinoxaline derivatives | Potent anti-proliferative effects with IC50 values of 2.11 µM and 4.11 µM for compounds IV and III, respectively. | nih.gov |

| HeLa, MCF-7, A549 | 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives | In vitro antitumor activities. | rsc.org |

Induction of Apoptosis and Autophagy Pathways

A primary mechanism by which quinoxaline derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, a quinoxalinone substituted pyrrolizine derivative was found to induce apoptosis in breast and colorectal cancer cells by disrupting the mitochondrial membrane potential. nih.gov Another study demonstrated that a quinoxaline-based derivative induced apoptosis in prostate cancer cells by upregulating pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

In addition to apoptosis, some quinoxaline-containing peptides have been shown to modulate autophagy. nih.gov Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. nih.gov In one study, a quinoxaline-containing peptide was found to block the progression of autophagy by accumulating in acidic compartments and altering lysosomal function, which ultimately led to the activation of apoptosis. nih.gov This highlights the intricate crosstalk between apoptosis and autophagy that can be modulated by this class of compounds.

Effects on Microbial Growth and Survival Mechanisms

Research into 6-fluoro-quinoxalin-2-one and its analogs has revealed significant effects on the growth and viability of various microbial species. The core mechanism of action for this class of compounds is primarily associated with the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance. nih.govyoutube.com

The primary targets are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govacs.org By binding to the complex formed between these enzymes and bacterial DNA, fluoro-substituted quinoxalinones stabilize a state where the DNA is broken, which in turn blocks the DNA replication apparatus. nih.govyoutube.com This action leads to the fragmentation of the bacterial chromosome and ultimately results in cell death.

In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is typically the primary target. youtube.comnih.gov In contrast, for Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is often the main enzyme inhibited. youtube.comnih.gov The fluorine atom at the C-6 position is understood to enhance the compound's ability to penetrate the bacterial cell wall and to improve its binding affinity for the target enzyme-DNA complex. nih.govtandfonline.com

The antimicrobial efficacy of various quinoxalinone derivatives has been quantified through in vitro testing, with results often presented as Minimum Inhibitory Concentration (MIC) values. These values indicate the lowest concentration of a compound required to inhibit the visible growth of a microorganism.

| Compound Derivative | Microorganism | MIC (μg/mL) |

|---|---|---|

| Quinoxalinone Derivative A | S. aureus | 4 |

| Quinoxalinone Derivative A | B. subtilis | 8 |

| Quinoxalinone Derivative A | E. coli | 8 |

| Quinoxalinone Derivative B | S. aureus | 8 |

| Quinoxalinone Derivative B | B. subtilis | 16 |

| Quinoxalinone Derivative B | E. coli | 4 |

| Quinoxalinone Derivative C | MRSA | 32 |

| Quinoxalinone Derivative C | E. coli | 32 |

This table presents representative MIC data for various quinoxaline derivatives against several bacterial strains, illustrating their range of activity. Data is illustrative and compiled from findings on similar compound series. nih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of the 6-fluoro-quinoxalin-2-one scaffold is highly dependent on its specific chemical structure. Structure-Activity Relationship (SAR) studies have been crucial in identifying the key molecular features that determine the potency and spectrum of its antimicrobial effects.

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. For the antibacterial activity of fluoro-substituted quinoxalinones, several key features have been identified:

The Quinoxalinone Core: The fused bicyclic aromatic ring system is the fundamental scaffold that correctly orients the other functional groups for interaction with the target enzymes. rjptonline.org

4-Oxo Group: The ketone group at the C-4 position is critical for activity, playing a role in binding to the DNA-enzyme complex, often through chelation with a magnesium ion. researchgate.net

C6-Fluorine Atom: As a key component of the "6-fluoro-quinoxalin-2-one" name, this feature is one of the most important for potent, broad-spectrum antibacterial activity. rjptonline.orgresearchgate.net

C7-Substituent: The C-7 position is the most flexible site for introducing various substituents to modulate the compound's properties. nih.gov Often, a nitrogen-containing heterocyclic ring, such as a piperazine (B1678402) or pyrrolidine, at this position significantly enhances potency, particularly against Gram-negative bacteria. researchgate.netresearchgate.net

The strategic placement of a fluorine atom and the introduction of other substituents are primary methods for optimizing the biological profile of quinoxalinone-based compounds.

The introduction of a fluorine atom at the C-6 position is a cornerstone of modern quinolone and quinoxalinone antibacterial agents. Compared to non-fluorinated parent compounds, the C6-fluoro substitution dramatically enhances inhibitory activity against DNA gyrase. tandfonline.com This is attributed to both increased lipophilicity, which aids in cell penetration, and improved binding interactions within the target enzyme's pocket. tandfonline.com Studies have shown that a C6-fluorine can improve gyrase-complex binding by a significant margin. tandfonline.com

While C-6 is the optimal position for fluorine, substitutions at other positions have also been explored. For instance, an additional fluorine at the C-8 position can improve oral absorption and enhance activity against anaerobic bacteria. researchgate.net However, this can sometimes be associated with increased phototoxicity, highlighting the trade-offs involved in molecular design. nih.gov

Beyond fluorine, modifications at other sites are critical for fine-tuning the biological profile:

C7-Position: As mentioned, this position is key to modulating the spectrum of activity. Bulky heterocyclic groups at C-7 can increase potency against Gram-positive bacteria and improve serum half-life. researchgate.net The specific nature of the amine substituent at C-7 influences which topoisomerase (gyrase or topoisomerase IV) is preferentially targeted. nih.gov

The following table summarizes the general impact of substitutions at various positions on the quinoxalinone core.

| Position | Common Substituent | General Effect on Antimicrobial Activity |

|---|---|---|

| N1 | Cyclopropyl, Ethyl, p-Fluorophenyl | Enhances overall potency. researchgate.netmsu.edu |

| C5 | Amino (-NH₂) | Improves overall potency. researchgate.net |

| C6 | Fluorine (-F) | Crucial for broad-spectrum potency; improves cell penetration and enzyme binding. tandfonline.com |

| C7 | Piperazine, Pyrrolidine | Greatly influences potency and spectrum; enhances Gram-negative activity. researchgate.netresearchgate.net |

| C8 | Fluorine (-F), Methoxy (-OCH₃) | Can improve activity against anaerobes; may affect photostability. researchgate.netnih.gov |

This systematic approach of modifying the quinoxalinone scaffold allows for the development of derivatives with tailored properties, aiming to enhance efficacy against specific microbial targets while maintaining a suitable pharmacological profile.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Complex 6-fluoro-4aH-quinoxalin-2-one Analogs